Home > Products > Screening Compounds P79397 > 2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole - 897481-25-3

2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole

Catalog Number: EVT-2857469
CAS Number: 897481-25-3
Molecular Formula: C20H18FN3O3S
Molecular Weight: 399.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (DBTFP-1)

Compound Description: DBTFP-1 is a tri-fluorinated chalcone synthesized via Claisen-Schmidt condensation from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one. It showed significant antimicrobial activity against P. vulgaris, S. aureus, A. niger, and C. albicans attributed to its stabilized LUMO and lower band gap compared to its analogue, DBTFP-2 [].

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one (DBTFP-2)

Compound Description: DBTFP-2, similar to DBTFP-1, is another tri-fluorinated chalcone synthesized from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one via Claisen-Schmidt condensation []. It exhibited antimicrobial activity, albeit less potent than DBTFP-1, likely due to its higher band gap energy.

Relevance: DBTFP-2 is structurally analogous to DBTFP-1, with the key difference being a trifluoromethoxy group instead of a trifluoromethyl group attached to the phenyl ring. This modification retains the 2,3-dihydrobenzo[b][1,4]dioxin scaffold and propenone linker present in DBTFP-1 and highlights the impact of subtle changes on the phenyl substituent on the biological activity. This further emphasizes the exploration of modifications on the core scaffold for optimizing desired properties.

(S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin -6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino) piperidin-1-yl)methanone (35b)

Compound Description: Compound 35b is a potent and selective JNK3 inhibitor (IC50 = 9.7 nM) with neuroprotective effects against amyloid β-induced neuronal cell death []. Its development was based on modifying a benzimidazole scaffold, resulting in improved potency and selectivity compared to earlier analogues.

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide (1l)

Compound Description: This compound exhibited potent VEGFR1 inhibitory activity (IC50 = 2.5 μM) and inhibited VEGF-induced HUVEC cell migration, demonstrating anti-angiogenic properties. Additionally, it displayed inhibitory activity against P-gp efflux pumps and enhanced the anticancer activity of doxorubicin in LS180 cells [].

Relevance: Compound 1l highlights the structural similarities between the 2,3-dihydrobenzo[b][1,4]dioxin moiety in the target compound and the benzo[d][1,3]dioxol group. Both are five-membered rings with two oxygen atoms, differing only in the saturation of the six-membered ring fused to them. This similarity suggests that these structural motifs might be important for interacting with certain biological targets. Compound 1l's activity against VEGFR and P-gp further suggests potential applications of 2,3-dihydrobenzo[b][1,4]dioxin-containing compounds in cancer therapy by targeting angiogenesis and multi-drug resistance.

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide (1m)

Compound Description: This compound, structurally similar to 1l, also exhibited VEGFR1 inhibition (IC50 = 1.9 μM) and anti-angiogenic activity through inhibiting VEGF-induced HUVEC cell migration. It also displayed inhibitory effects against P-gp efflux pumps and enhanced doxorubicin's anticancer activity in LS180 cells [].

Relevance: This compound directly incorporates the 2,3-dihydrobenzo[b][1,4]dioxin moiety found in the target compound, emphasizing its potential relevance in biological activity. The similar activity profile of 1m and 1l further reinforces the significance of the aromatic ring system linked to the thiophene-2-carboxamide scaffold in targeting VEGFR and P-gp. This reinforces the potential of exploring modifications around the 2,3-dihydrobenzo[b][1,4]dioxin core for developing novel therapeutics.

4-cyano-N-{2R-[4-(2,3-dihydrobenzo[1,4]-dioxin-5-yl)-piperazin-1-yl]-propyl}-N-pyridin-2-yl-benzamide HCl (lecozotan)

Compound Description: Lecozotan is a selective 5-HT1A receptor antagonist with potential cognitive-enhancing properties []. Studies have shown that it potentiates the potassium chloride-stimulated release of glutamate and acetylcholine in the hippocampus, suggesting a role in addressing cognitive decline.

5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H, 3H)-dione (I)

Compound Description: This compound, a uracil-5-tertiary sulfonamide, was investigated alongside its analogue (II) for its computational quantum chemical properties, pharmacokinetics, and biological activities []. The study focused on understanding the structure-activity relationship of uracil derivatives.

N-butyl-N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (II)

Compound Description: Compound II, another uracil-5-tertiary sulfonamide, was studied alongside compound (I) to understand the computational quantum chemical properties, pharmacokinetics, and biological activities of uracil derivatives [].

Relevance: Unlike the target compound, compound (II) lacks the 2,3-dihydrobenzo[b][1,4]dioxin moiety and instead has a simpler butyl and methyl substitution on the sulfonamide nitrogen. This comparison emphasizes the importance of the 2,3-dihydrobenzo[b][1,4]dioxin group for specific biological interactions and highlights how its presence or absence can significantly influence the overall properties of a molecule.

(4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2,6-dimethoxybenzyl)-D-serine

Compound Description: This compound is a potent PD-1/PD-L1 inhibitor (IC50 = 339.9 nM) identified using a machine learning model trained on patent data. It represents a hybrid of two known bioactive scaffolds and demonstrates promising activity in inhibiting the PD-1/PD-L1 interaction, a crucial immune checkpoint targeted in cancer immunotherapy [, ].

Relevance: This potent inhibitor shares the 2,3-dihydrobenzo[b][1,4]dioxin moiety with (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone. While the linker and the other substituents differ significantly, the presence of the 2,3-dihydrobenzo[b][1,4]dioxin moiety in a compound with potent PD-1/PD-L1 inhibitory activity suggests its potential relevance in mediating biological interactions. This further emphasizes the need to explore and understand the role of this scaffold in different chemical contexts for developing novel therapeutics.

Properties

CAS Number

897481-25-3

Product Name

2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone

Molecular Formula

C20H18FN3O3S

Molecular Weight

399.44

InChI

InChI=1S/C20H18FN3O3S/c21-13-4-3-7-17-18(13)22-20(28-17)24-10-8-23(9-11-24)19(25)16-12-26-14-5-1-2-6-15(14)27-16/h1-7,16H,8-12H2

InChI Key

DVABRADQTPWUKB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4COC5=CC=CC=C5O4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.